molecular formula C11H14BrN3O B8014636 (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

Cat. No.: B8014636
M. Wt: 284.15 g/mol
InChI Key: ULWZGVVQFCKMLM-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: is a chemical compound that features a bromopyridine moiety linked to a methylpiperazine group via a methanone bridge

Preparation Methods

The synthesis of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridine and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The 6-bromopyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for cross-coupling reactions. Conditions often involve elevated temperatures and inert atmospheres.

    Major Products: Depending on the reaction, products can include substituted pyridines, N-oxides, or dehalogenated derivatives.

Scientific Research Applications

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

    Effects: By binding to its targets, the compound can alter physiological processes, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZGVVQFCKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 33, Step 4, using 6-bromo-pyridine-2-carboxylic acid and 1-methyl-piperazine.
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